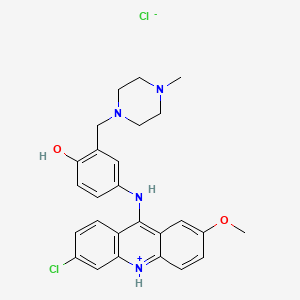4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Antifungal Activity and Chitinase Production
Experimental Procedures
- Isolation and Screening of Chitinolytic Bacteria: Antagonistic Activity Against Fungal Phytopathogens:
Results
- HM03’s antifungal activity makes it a potential candidate for biological control of plant diseases .
Inhibition of ERCC1–XPF for Cancer Treatment
Experimental Procedures
- Inhibition of ERCC1–XPF: Novel Derivatives of HM03:
Results
Conclusion
HM03 demonstrates diverse applications, from antifungal activity to cancer research. Its potential impact spans microbiology, biotechnology, and oncology. Researchers continue to explore its mechanisms and therapeutic potential in various scientific fields .
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, with the CAS number 500565-15-1, is a complex organic compound notable for its unique structure and potential biological applications. This compound features an acridine moiety, which is known for its ability to intercalate DNA, combined with a piperazine ring that often contributes to pharmacological activity. The molecular formula is C26H27ClN4O2, and it has a molecular weight of approximately 462.98 g/mol.
- Nucleophilic Substitution: The chlorine atom on the acridine ring can be replaced by nucleophiles under suitable conditions.
- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
- Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones.
These reactions are important for modifying the compound to enhance its biological activity or to create derivatives for further study.
Research indicates that this compound exhibits significant biological activity, particularly in cancer research. It has been shown to inhibit specific proteins involved in DNA repair processes, such as HSPA5 and ERCC1–XPF, which are critical for tumor cell survival. By targeting these proteins, the compound may enhance the efficacy of existing chemotherapeutic agents and contribute to the development of novel cancer therapies .
Several synthetic routes have been explored for the preparation of 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol. A common method involves:
- Acridine Derivative Preparation: Starting from commercially available acridine derivatives, chlorination and methoxylation are performed to introduce the necessary functional groups.
- Amino Group Introduction: The amino group is introduced via nucleophilic substitution on the chlorinated acridine.
- Piperazine Attachment: Finally, the piperazine moiety is attached through a methylation reaction involving appropriate precursors.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The primary applications of this compound lie in medicinal chemistry and pharmacology. It is utilized as a tool compound in research focused on:
- Cancer Therapy: Investigating its role in enhancing the effectiveness of chemotherapy.
- Biochemical Studies: Understanding protein interactions related to DNA repair mechanisms.
Additionally, its unique structure makes it a candidate for further exploration in drug design.
Interaction studies have demonstrated that 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol can interact with various biological macromolecules:
- DNA: Its acridine core allows it to intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Proteins: It has been shown to bind to heat shock proteins and other targets involved in cellular stress responses.
These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol. Here are a few notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(6-Chloroacridinyl)aniline | Acridine core; amino group | Anticancer properties |
| 4-(Cyclohexylpiperazinyl)methylphenol | Similar piperazine structure | DNA repair inhibition |
| 6-Methoxyacridine | Acridine base; methoxy group | Antimicrobial activity |
Uniqueness: The presence of both the chloro and methoxy groups on the acridine ring combined with the piperazine substituent distinguishes this compound from others, potentially enhancing its bioactivity and selectivity against specific biological targets.






